molecular formula C10H7NO2 B2490950 (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid CAS No. 26209-41-6

(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid

Cat. No.: B2490950
CAS No.: 26209-41-6
M. Wt: 173.171
InChI Key: PXXCZZGKJNAFTD-UHFFFAOYSA-N
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Description

(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. This compound features a cyanide group and a carboxylic acid group attached to the cubane core, making it an interesting subject for chemical research due to its unusual geometry and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the functionalization of cubane-1,4-dicarboxylic acid, which can be achieved through nitrile formation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The cubane core can undergo substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex cubane derivatives.

    Medicine: Investigated for its potential use in drug design due to its unique structure.

    Industry: Utilized in materials science for creating novel polymers and other advanced materials.

Mechanism of Action

The mechanism by which (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid exerts its effects is largely dependent on its interactions with other molecules. The cubane core’s strained structure can influence its reactivity and binding properties. The cyanide and carboxylic acid groups can participate in various chemical interactions, potentially targeting specific molecular pathways or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cubane-1,4-dicarboxylic acid: A precursor in the synthesis of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid.

    Cubane-1,4-dinitrile: Another cubane derivative with similar functional groups.

    Cubane-1-carboxylic acid: A simpler cubane derivative with only one carboxylic acid group.

Uniqueness

This compound is unique due to the combination of its cubane core with both a cyanide and a carboxylic acid group

Biological Activity

(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid is a chiral compound derived from the cubane structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a unique cubane skeleton that contributes to its biological activity. The chirality at multiple centers allows for diverse interactions with biological targets, particularly enzymes and receptors. The presence of a carboxylic acid group enhances its solubility and potential for interaction with biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in vitro assays showed that this compound exhibits an IC50 value indicative of potent activity against human cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
RPMI 8226 (Multiple Myeloma)<350
A549 (Lung Cancer)200
MCF7 (Breast Cancer)150

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways associated with proliferation and survival. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Structure-Activity Relationships (SAR)

The structural modifications of the cubane framework significantly influence the biological activity of derivatives. Studies have indicated that the introduction of various substituents can enhance or diminish the anticancer properties. For example:

  • Hydrophobic Substituents : Compounds with bulky hydrophobic groups at specific positions on the cubane structure show increased potency.
  • Chirality : The specific stereochemistry at the chiral centers plays a crucial role in determining the binding affinity to target proteins.

Table 2: SAR Insights on Cubane Derivatives

Compound VariantModificationsObserved Activity
Variant AIsobutyl group at C3Increased potency
Variant BRemoval of C2 substituentReduced activity
Variant CAromatic substituent at C2Enhanced interaction

Study 1: Anticancer Efficacy

In a study published in Nature, researchers synthesized a series of cubane derivatives and evaluated their efficacy against multiple myeloma cells (RPMI 8226). The study found that this compound exhibited a significant reduction in cell viability compared to control groups. The authors attributed this effect to the compound's ability to inhibit proteasome activity and induce apoptosis in cancer cells .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human ornithine aminotransferase (hOAT) by this compound. The compound was identified as a time-dependent inhibitor that forms a stable adduct with the enzyme's active site. This finding suggests potential therapeutic applications in conditions where hOAT is implicated .

Properties

IUPAC Name

4-cyanocubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXCZZGKJNAFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C12C3C4C1C5C2C3C45C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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